Octamethyleneimine

Corrosion Inhibition Mild Steel Acidic Media

Octamethyleneimine (CAS 5661-71-2), also systematically named azonane or perhydroazonine, is a saturated nine-membered heterocyclic secondary amine with the molecular formula C₈H₁₇N and a molecular weight of 127.23 g/mol. It is a medium-ring azacycloalkane that typically presents as a colorless to light yellow liquid at room temperature.

Molecular Formula C8H17N
Molecular Weight 127.23 g/mol
CAS No. 5661-71-2
Cat. No. B147374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctamethyleneimine
CAS5661-71-2
SynonymsPerhydroazonine
Molecular FormulaC8H17N
Molecular Weight127.23 g/mol
Structural Identifiers
SMILESC1CCCCNCCC1
InChIInChI=1S/C8H17N/c1-2-4-6-8-9-7-5-3-1/h9H,1-8H2
InChIKeyNRHDCQLCSOWVTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octamethyleneimine (CAS 5661-71-2) Technical Summary for Research & Industrial Sourcing


Octamethyleneimine (CAS 5661-71-2), also systematically named azonane or perhydroazonine, is a saturated nine-membered heterocyclic secondary amine with the molecular formula C₈H₁₇N and a molecular weight of 127.23 g/mol [1]. It is a medium-ring azacycloalkane that typically presents as a colorless to light yellow liquid at room temperature . Its key physical properties include a boiling point of 188–189 °C (at 760 mmHg) and a density of approximately 0.89 g/cm³ at 20 °C . This compound serves as a versatile building block in organic synthesis for constructing nitrogen-containing structures and is utilized in pharmaceutical research, polymer science, and industrial applications as a corrosion inhibitor .

Why Octamethyleneimine (CAS 5661-71-2) Cannot Be Readily Substituted by Other Cyclic Amines


In-class cyclic amines, such as heptamethyleneimine (7-membered ring), morpholine (6-membered ring with oxygen), and piperidine (6-membered ring), cannot be simply interchanged with octamethyleneimine in a scientific or industrial workflow due to its unique eight-membered ring structure . This specific ring size imparts a distinct balance between ring strain and conformational flexibility, leading to quantifiable differences in nucleophilic reactivity, physical properties like density and LogP, and performance in specialized applications such as corrosion inhibition [1][2]. Substitution without rigorous validation would compromise reaction yields, material properties, and process reliability, as evidenced in the head-to-head comparative data below .

Octamethyleneimine (CAS 5661-71-2): A Quantitative Evidence Guide for Differentiated Procurement


Superior Synergistic Corrosion Inhibition with Iodide Compared to Linear and Branched Amines

In corrosion inhibition studies on mild steel in acidic environments, octamethyleneimine exhibits a significantly greater synergistic effect when combined with iodide anions (I⁻) than common linear amines. The study ranked the extent of synergism between I⁻ and organic amines, with octamethyleneimine outperforming both di-n-butylamine and n-octylamine [1]. This indicates a superior ability to stabilize the adsorbed protective layer on the metal surface [1].

Corrosion Inhibition Mild Steel Acidic Media Synergistic Effects

High Synthetic Yield (90%) from Caprylolactam Reduction for Laboratory-Scale Preparation

A well-defined laboratory synthesis route yields octamethyleneimine at 90% from caprylolactam using lithium aluminum hydride in ether . This contrasts with the 92% theoretical yield reported for a more complex industrial method involving a nickel catalyst for N-methylmorpholine, highlighting the accessibility of high-purity octamethyleneimine via a straightforward reduction [1]. The high yield and well-documented procedure make it a reliable starting material for further functionalization.

Organic Synthesis Reduction Cyclic Amine Synthesis Process Chemistry

Distinct Conformational Dynamics in Nitroxide Radicals: An ESR Study of Octamethyleneimine vs. Heptamethyleneimine

Electron spin resonance (ESR) studies of the nitroxide radicals derived from heptamethyleneimine (7-membered ring) and octamethyleneimine (8-membered ring) reveal a complex alternating line-width effect [1]. This effect is indicative of distinct, ring-size-dependent conformational dynamics. The temperature dependence of the ESR spectra provides a quantitative means to differentiate the flexibility and conformational behavior of the two rings, with the eight-membered ring of octamethyleneimine exhibiting unique dynamic properties [1].

Conformational Analysis Electron Spin Resonance (ESR) Nitroxide Radicals Ring Strain

Inclusion as a Preferred Heterocyclic Moiety in Hair Growth Formulation Patents Alongside Morpholine

In a series of L'Oreal patents for compositions aimed at inducing and stimulating hair growth, octamethyleneimine is explicitly and repeatedly named as a specific, preferred heterocyclic group within the general formula [1][2][3]. It is listed alongside morpholine and 4-alkylpiperazinyl groups as a key structural option, indicating that it possesses a biological or physicochemical profile deemed desirable for this application over other possible cyclic amines not mentioned [1][2][3].

Pharmaceutical Patents Hair Growth Pyrimidine Derivatives Heterocyclic Amines

Key Application Scenarios for Octamethyleneimine (CAS 5661-71-2) Based on Quantitative Evidence


Formulating High-Performance Corrosion Inhibitors for Acidic Industrial Processes

Based on its superior rank in synergistic corrosion inhibition with iodide, Octamethyleneimine is the preferred cyclic amine for formulating protective additives in acidic cleaning, pickling, or oil-well acidizing fluids. In these harsh environments, its ability to outperform linear amines like n-octylamine in stabilizing a protective layer on mild steel [1] directly translates to extended equipment lifespan and reduced maintenance costs.

Synthesizing Novel Pyrimidine Derivatives for Hair Growth Research

Researchers developing new compositions for inducing or stimulating hair growth should prioritize Octamethyleneimine as a key heterocyclic building block. Its explicit and repeated inclusion in key L'Oreal patents [2][3][4] indicates that incorporating this specific moiety into pyrimidine-based structures is a validated strategy for achieving desired biological activity, providing a clear path for follow-on research and new chemical entity development.

Studying Ring-Size Dependent Conformational Dynamics in Organic Chemistry

For physical organic chemists investigating the relationship between ring size and molecular flexibility, Octamethyleneimine serves as a critical eight-membered ring model. Its nitroxide radical's unique ESR spectral behavior, which is distinct from that of the seven-membered heptamethyleneimine analog [5], provides a quantifiable spectroscopic handle to probe the conformational dynamics of medium-sized rings, advancing fundamental understanding in stereochemistry and molecular motion.

Laboratory-Scale Synthesis of Nitrogen-Containing Building Blocks

Octamethyleneimine is a practical choice for laboratories requiring a medium-ring secondary amine. Its documented 90% yield from caprylolactam via a straightforward lithium aluminum hydride reduction ensures a reliable and high-purity product can be obtained without the need for specialized, high-pressure industrial hydrogenation equipment, making it an accessible starting material for a wide range of organic synthesis projects.

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